molecular formula C10H12O2S B14017618 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol CAS No. 34722-18-4

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol

Cat. No.: B14017618
CAS No.: 34722-18-4
M. Wt: 196.27 g/mol
InChI Key: QVCRYSACJBGYMN-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the benzothiopyran family, which is known for its diverse biological and pharmacological activities. The presence of the methoxy group at the 7th position and the hydroxyl group at the 4th position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate as a starting material. This compound undergoes cyclization in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzothiopyran have been shown to act as calcium channel blockers, which can affect the contraction of smooth and cardiac muscle by preventing the entry of calcium ions into cells . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,3-dihydro-4H-1-benzothiopyran-4-one
  • 3-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one
  • 6-Methoxy-2,3-dihydro-4H-chromen-4-one

Uniqueness

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

34722-18-4

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-1H-isothiochromen-4-ol

InChI

InChI=1S/C10H12O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4,10-11H,5-6H2,1H3

InChI Key

QVCRYSACJBGYMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CSC2)O

Origin of Product

United States

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